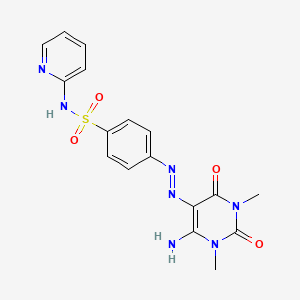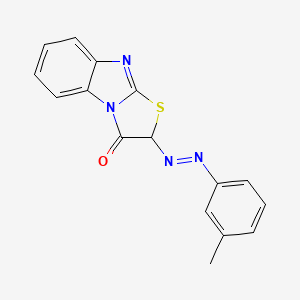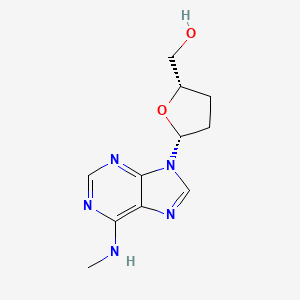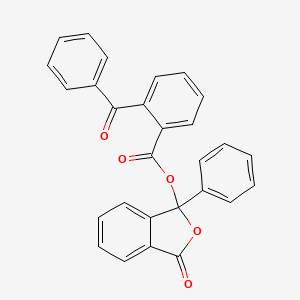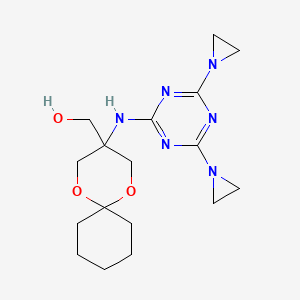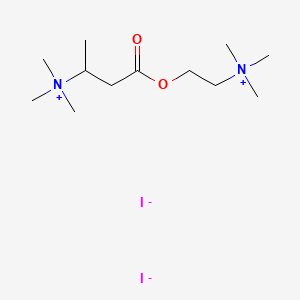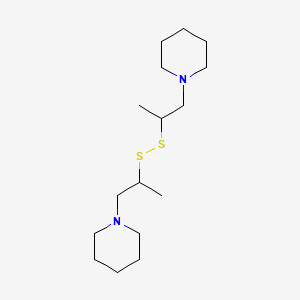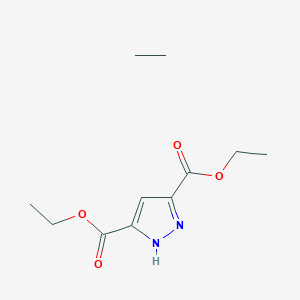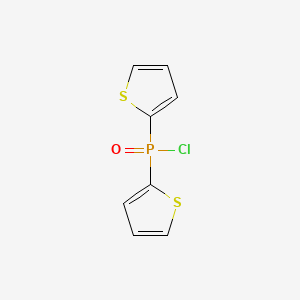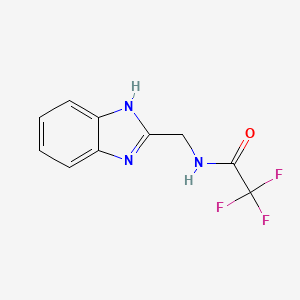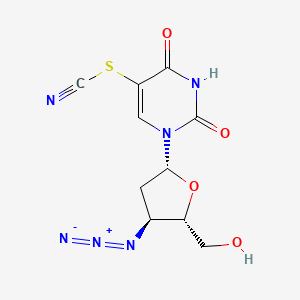
3'-Azido-2',3'-dideoxy-5-thiocyanatouridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-Azido-2’,3’-dideoxy-5-thiocyanatouridine is a synthetic nucleoside analog. It is structurally similar to naturally occurring nucleosides but contains modifications that make it useful in various scientific and medical applications. This compound is particularly noted for its potential in inhibiting telomerase activity, which is a key enzyme involved in cellular aging and cancer.
準備方法
The synthesis of 3’-Azido-2’,3’-dideoxy-5-thiocyanatouridine typically involves multiple steps. One common method starts with the protection of the hydroxyl groups of uridine, followed by the introduction of the azido group at the 3’ position. The thiocyanate group is then introduced at the 5’ position. The final product is obtained after deprotection of the hydroxyl groups. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated synthesizers and high-throughput purification techniques .
化学反応の分析
3’-Azido-2’,3’-dideoxy-5-thiocyanatouridine undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the thiocyanate group.
Reduction: The azido group can be reduced to an amine group under specific conditions.
Substitution: The thiocyanate group can be substituted with other nucleophiles. Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction, and oxidizing agents like potassium permanganate for oxidation. .
科学的研究の応用
3’-Azido-2’,3’-dideoxy-5-thiocyanatouridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is employed in studies involving nucleic acid interactions and modifications.
Medicine: This compound is investigated for its potential in cancer therapy due to its ability to inhibit telomerase activity, leading to telomere shortening and potential cancer cell death.
Industry: It is used in the development of diagnostic tools and therapeutic agents
作用機序
The primary mechanism of action of 3’-Azido-2’,3’-dideoxy-5-thiocyanatouridine involves the inhibition of telomerase activity. Telomerase is an enzyme that adds telomeric DNA repeats to the ends of chromosomes, which is crucial for cellular replication and longevity. By incorporating into the DNA, this compound prevents the elongation of telomeres, leading to cellular senescence and apoptosis in cancer cells. This selective inhibition is due to the structural similarity of the compound to natural nucleosides, allowing it to be incorporated into the DNA by telomerase but not by other DNA polymerases .
類似化合物との比較
3’-Azido-2’,3’-dideoxy-5-thiocyanatouridine is unique compared to other nucleoside analogs due to its dual modifications at the 3’ and 5’ positions. Similar compounds include:
3’-Azido-2’,3’-dideoxyguanosine: Another nucleoside analog with an azido group at the 3’ position, known for its telomerase inhibitory activity.
3’-Azido-2’,3’-dideoxyadenosine: Similar in structure but with an adenine base, also used in telomerase inhibition studies.
3’-Azido-2’,3’-dideoxy-6-thioguanosine: Contains a thiogroup at the 6’ position, adding another layer of modification for specific applications
These compounds share similar mechanisms of action but differ in their specific modifications, which can influence their selectivity and potency in various applications.
特性
CAS番号 |
111495-96-6 |
|---|---|
分子式 |
C10H10N6O4S |
分子量 |
310.29 g/mol |
IUPAC名 |
[1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl] thiocyanate |
InChI |
InChI=1S/C10H10N6O4S/c11-4-21-7-2-16(10(19)13-9(7)18)8-1-5(14-15-12)6(3-17)20-8/h2,5-6,8,17H,1,3H2,(H,13,18,19)/t5-,6+,8+/m0/s1 |
InChIキー |
MRIVVOQRLBCTOK-SHYZEUOFSA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)SC#N)CO)N=[N+]=[N-] |
正規SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)SC#N)CO)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![trisodium;4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[[1-ethyl-6-hydroxy-4-methyl-2-oxo-5-(sulfonatomethyl)pyridin-3-yl]diazenyl]benzenesulfonate](/img/structure/B15196367.png)
